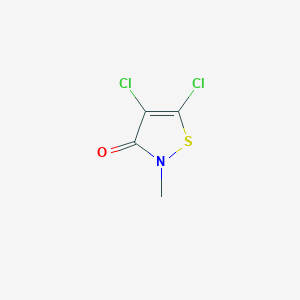

4,5-Dichloro-2-methyl-4-isothiazolin-3-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one and related compounds involves chlorination-cyclization of corresponding 3,3′-dithiodipropionamides. This process yields a series of 2-substituted-4-isothiazolin-3-ones, with 4,5-dichloro derivatives being notable for their distinct synthesis pathways and conditions, highlighting the compound's unique synthetic accessibility (Lewis et al., 1971).

Molecular Structure Analysis

The molecular structure of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one is characterized by its isothiazolinone core, substituted with chloro and methyl groups. This structure contributes to its chemical stability and reactivity, making it an interesting subject for structure-activity relationship studies. The halogenation process, particularly chlorination, plays a crucial role in defining the molecular structure and subsequent properties of the compound (Weiler et al., 1977).

Chemical Reactions and Properties

Chemical reactions involving 4,5-Dichloro-2-methyl-4-isothiazolin-3-one often result in the formation of diverse derivatives, showcasing its reactivity towards various reagents. The compound's chemical properties, such as its electrophilic and nucleophilic sites, influence its reactions, including halogenation, cyclization, and interaction with nucleophiles. These reactions expand its utility in synthesizing a wide range of chemical entities (Miller et al., 1971).

Physical Properties Analysis

The physical properties of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one, including its solubility, melting point, and stability, are crucial for its application in various fields. These properties are significantly influenced by its molecular structure, particularly the presence of halogen atoms and the isothiazolinone core. Studies focusing on the compound's physical properties provide insights into its behavior in different environments and conditions.

Chemical Properties Analysis

The chemical properties of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one, such as its reactivity, stability under various conditions, and interaction with other chemicals, are key to understanding its applications and safety. The compound's ability to undergo various chemical reactions makes it a valuable chemical entity for further research and development.

Applications De Recherche Scientifique

Corrosion Inhibition : 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one has shown effectiveness in inhibiting corrosion of carbon steel in artificial seawater, particularly against metal-oxidizing bacteria. This suggests its potential use in protecting metal surfaces in marine environments (Moradi et al., 2013).

Antimicrobial Activity : The compound has demonstrated good antimicrobial activity against bacteria. This supports its potential as a microbiocide in various applications (Xu, Lin, & Lin, 2011).

Microbial Corrosion Resistance : In studies involving galvanized coatings, adding 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one to electrolytes improved microbial corrosion resistance, showcasing its utility in industrial applications (Zhai et al., 2013).

Toxicity and Health Effects : Research has indicated that isothiazolinone biocides, including 4,5-Dichloro-2-methyl-4-isothiazolin-3-one, can cause toxicity in brain cells and blood-brain barrier dysfunction. This highlights the importance of handling and usage considerations in products containing these compounds (Kim, Kim, & Bae, 2021).

Skin Sensitization : Isothiazolinones used in various applications, such as the nylon production process, have been linked to occupational contact dermatitis. This raises concerns about worker health and safety in industries using these chemicals (Valsecchi et al., 1993).

Food Safety Applications : A study developed a microextraction procedure for determining isothiazolin biocides in adhesives used for food packaging materials. This research contributes to improving food safety standards (Rosero-Moreano, Canellas, & Nerín).

Water Quality Monitoring : A sensitive and selective method was developed for detecting trace levels of isothiazolinones in water samples. This is crucial for monitoring water quality and ensuring environmental safety (Speksnijder, van Ravestijn, & de Voogt, 2010).

Synthesis and Chemical Reactions : Research has also been conducted on the synthesis of various isothiazole derivatives, highlighting the chemical versatility and potential for new compound development in this field (Miller et al., 1971; Weiler et al., 1977).

Biocide Delivery Systems : Innovative delivery systems for isothiazolinone biocides, such as aerogels from chemo-enzymatically oxidized fenugreek gum, have been explored for potential use in industrial, food, cosmetic, and biomedical applications (Silvetti et al., 2018).

Safety And Hazards

4,5-Dichloro-2-methyl-4-isothiazolin-3-one is known to cause skin irritations and allergies . It may pose ecotoxicological hazards . Therefore, its use is restricted by EU legislation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . It is also advised to use personal protective equipment and ensure adequate ventilation .

Orientations Futures

Considering the increasing prevalence and impact of isothiazolinones in consumer’s health, analytical methods for the identification and determination of this type of biocides are being developed . Due to their effectiveness as biocides and their strong sensitizing properties, there is a need for further investigation into their migration to food and the risk to human health .

Propriétés

IUPAC Name |

4,5-dichloro-2-methyl-1,2-thiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2NOS/c1-7-4(8)2(5)3(6)9-7/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZDIUZSWUDGOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(S1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50181116 | |

| Record name | 4,5-Dichloro-2-methyl-4-isothiazolin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dichloro-2-methyl-4-isothiazolin-3-one | |

CAS RN |

26542-23-4 | |

| Record name | 4,5-Dichloro-2-methyl-4-isothiazolin-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026542234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dichloro-2-methyl-4-isothiazolin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-DICHLORO-2-METHYL-3(2H)-ISOTHIAZOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16E68NA30Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

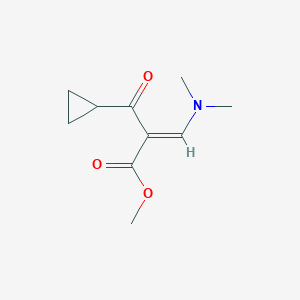

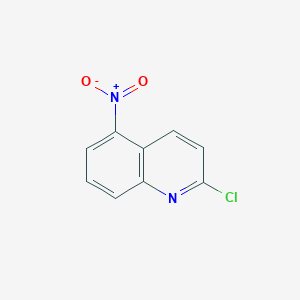

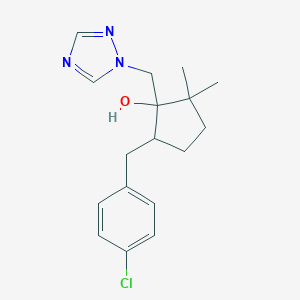

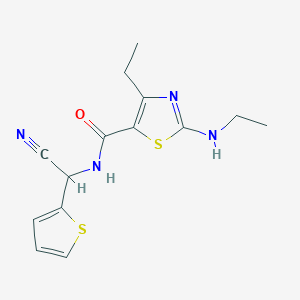

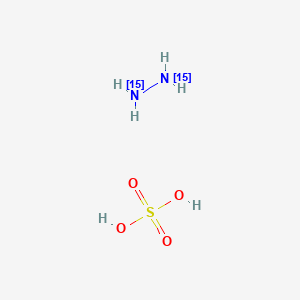

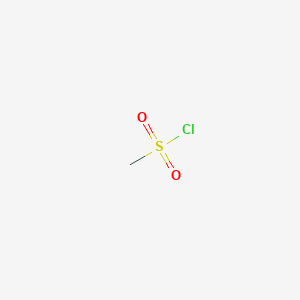

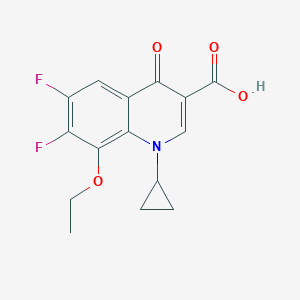

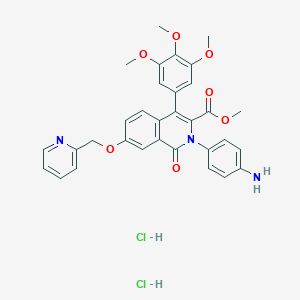

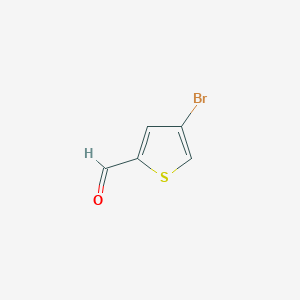

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

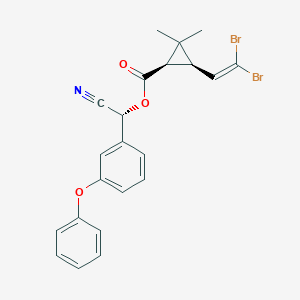

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B41696.png)